molecular formula C11H16N2O4 B8567287 1-(3-Methoxy-4-nitrophenylamino)-2-methylpropan-2-ol

1-(3-Methoxy-4-nitrophenylamino)-2-methylpropan-2-ol

Cat. No. B8567287
M. Wt: 240.26 g/mol
InChI Key: ZLYJEOFHUUYGDZ-UHFFFAOYSA-N
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Patent
US08536180B2

Procedure details

A 20 mL reaction vial equipped with a stir bar was charged with 4-fluoro-2-methoxy-1-nitrobenzene (0.5 g, 2.92 mmol), 1-amino-2-methylpropan-2-ol (0.313 g, 3.51 mmol), N-methyl-2-pyrrolidinone (7.3 mL) and Hunig's base (N,N-diisopropylethylamine) (0.76 g, 5.84 mmol). The vessel was sealed and the reaction was heated on a thermal block at 80° C. for 24 hours. The reaction was cooled to ambient temperature, treated with water (40 mL) and extracted with ethyl acetate (3×60 mL). The combined organic layers were washed with brine (25 mL), dried over Na2SO4, filtered, and concentrated. The concentrate was purified by flash chromatography on a 10 g silica gel column with 1% methanol/CH2Cl2 to provide the title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.313 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([O:11][CH3:12])[CH:3]=1.[NH2:13][CH2:14][C:15]([CH3:18])([OH:17])[CH3:16].CN1CCCC1=O.CCN(C(C)C)C(C)C>O>[CH3:12][O:11][C:4]1[CH:3]=[C:2]([NH:13][CH2:14][C:15]([CH3:18])([OH:17])[CH3:16])[CH:7]=[CH:6][C:5]=1[N+:8]([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)[N+](=O)[O-])OC
Name
Quantity
0.313 g
Type
reactant
Smiles
NCC(C)(O)C
Name
Quantity
7.3 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Name
Quantity
0.76 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 20 mL reaction
CUSTOM
Type
CUSTOM
Details
vial equipped with a stir bar
CUSTOM
Type
CUSTOM
Details
The vessel was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×60 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by flash chromatography on a 10 g silica gel column with 1% methanol/CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])NCC(C)(O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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